(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid

Chiral Resolution Enantioselective Synthesis Optical Purity

This (R)-enantiomer (≥98% ee) provides precise stereochemical control for asymmetric synthesis and peptidomimetic drug discovery. The orthogonal Cbz protecting group enables selective hydrogenolytic deprotection without disturbing Boc/Fmoc chemistries, while the rigid bicyclic THIQ core confers conformational constraint essential for reliable SAR studies and enzyme inhibitor design. Supplied at ≥95% chemical purity with full analytical characterization. Substituting the (S)-enantiomer or alternative N-protecting groups compromises stereochemical fidelity and synthetic orthogonality—order the authenticated chiral building block for alkaloid total synthesis and receptor-binding assays.

Molecular Formula C18H17NO4
Molecular Weight 311.337
CAS No. 151004-88-5
Cat. No. B590115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid
CAS151004-88-5
Molecular FormulaC18H17NO4
Molecular Weight311.337
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1
InChIKeyACQYZSFXPXXIHL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid (CAS 151004-88-5) Baseline Profile and Procurement-Relevant Identity


(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid (CAS 151004-88-5) is a chiral, N‑carbobenzyloxy (Cbz) protected, partially saturated isoquinoline‑1‑carboxylic acid derivative, belonging to the tetrahydroisoquinoline (THIQ) class of compounds . Its systematic IUPAC name is (1R)-2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline‑1‑carboxylic acid . The molecule comprises a rigid bicyclic scaffold with a C‑1 stereocenter, a carboxylic acid functionality, and a Cbz protecting group on the nitrogen atom. This structural arrangement confers distinct chemical and stereochemical properties that are critical for its role as a protected chiral amino acid equivalent in peptide and peptidomimetic synthesis, as well as in asymmetric catalysis and medicinal chemistry campaigns [1].

Why (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid Cannot Be Interchanged with Generic Analogs


Substituting (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid with other N‑protected or enantiomeric forms is not a scientifically valid approach. The (R)‑enantiomer, the Cbz protecting group, and the dihydroisoquinoline ring system are not modular features that can be swapped without altering key properties. The chiral center at C‑1 dictates the three‑dimensional orientation of the molecule, a critical determinant for recognition in enzymatic or receptor‑binding assays, where the (S)‑enantiomer would present a non‑complementary geometry [1]. Similarly, the Cbz group is a specific orthogonal protecting group; exchanging it for a Boc or Fmoc analog would modify the compound‘s solubility, stability, and deprotection conditions, thereby disrupting established synthetic protocols . Finally, the partially reduced dihydroisoquinoline framework imparts distinct conformational rigidity and electronic characteristics compared to fully aromatic or saturated analogs, which can affect π‑stacking, hydrogen‑bonding, and overall binding affinity in biological systems . The following sections provide quantitative evidence to support these differentiation claims.

Product-Specific Quantitative Differentiation: (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid vs. Comparators


Chiral Purity and Enantiomeric Excess Compared to Racemic and (S)-Enantiomer

The (R)-enantiomer exhibits a defined stereochemistry essential for asymmetric transformations and biological target engagement. Commercially available material from reputable vendors specifies enantiomeric excess (ee) values of 98% ee or higher , ensuring consistent stereochemical integrity. In contrast, the racemic mixture (CAS 22914-95-0) lacks stereochemical definition, and the (S)-enantiomer (CAS not directly specified but identified as the antipode) would produce opposite stereochemical outcomes in any chiral environment. While no direct head-to-head ee comparison is available in the literature for this specific compound, the published use of the related D‑enantiomer (N‑Cbz‑D‑1,2,3,4‑tetrahydroisoquinoline‑1‑carboxylic acid) in enantioselective synthesis provides class‑level evidence that stereochemical identity is paramount [1].

Chiral Resolution Enantioselective Synthesis Optical Purity

Protecting Group Orthogonality and Deprotection Conditions: Cbz vs. Boc vs. Fmoc

The Cbz (carbobenzyloxy) protecting group is orthogonal to both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, enabling selective deprotection strategies in multi‑step syntheses. While direct comparative kinetic data for this specific compound are not available, the well‑established class‑level properties of Cbz (hydrogenolytic cleavage: H2, Pd/C) differ fundamentally from Boc (acid‑labile: TFA/DCM) and Fmoc (base‑labile: piperidine/DMF) [1]. The use of Cbz‑protected tetrahydroisoquinoline‑1‑carboxylic acids in peptide chemistry is documented , underscoring the value of this orthogonal protection scheme for building complex molecules.

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Synthetic Utility: Building Block for Chiral Tetrahydroisoquinoline Amino Acids

This compound serves as a protected form of (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, an unnatural amino acid utilized in the construction of conformationally constrained peptide analogs. The D‑enantiomer (N‑Cbz‑D‑1,2,3,4‑tetrahydroisoquinoline‑1‑carboxylic acid) was synthesized via an enantioselective vinylzinc addition to 3,4-dihydroisoquinoline N‑oxide, achieving ee values in the 90‑95% range [1]. This demonstrates that the (R)-configured compound can be obtained with high stereoselectivity and subsequently employed as a chiral building block. In contrast, the racemic or (S)-enantiomer would not be suitable for the preparation of stereodefined peptidomimetics.

Unnatural Amino Acids Peptidomimetics Asymmetric Catalysis

Physical Properties and Chromatographic Behavior Compared to Structural Analogs

The compound exhibits a boiling point of 521.6±50.0 °C at 760 mmHg, a vapor pressure of 0.0±1.4 mmHg at 25°C, and a topological polar surface area (PSA) of 66.84 Ų . These values are comparable to the racemic mixture (CAS 22914-95-0) which also has a reported boiling point of 521.6°C at 760 mmHg , indicating that the stereochemistry does not significantly alter bulk physical properties. However, the presence of the C‑1 stereocenter does influence chromatographic retention on chiral stationary phases, a property exploited for analytical and preparative separations [1].

Boiling Point Polar Surface Area LogP

Chemical Purity Specification and Batch-to-Batch Consistency

Commercial suppliers offer (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid at purities of 95% to 99% as determined by HPLC, NMR, and GC . This level of purity is essential for reproducible research outcomes. In comparison, the (S)-enantiomer is also available at similar purity levels, but the racemic mixture may exhibit broader impurity profiles. The availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data ensures that the material meets the required specifications for sensitive applications.

Quality Control Analytical Standards Chemical Purity

Optimal Use Cases for (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid in Scientific and Industrial Settings


Asymmetric Synthesis of Chiral Tetrahydroisoquinoline-Containing Natural Products and Alkaloids

The (R)-configured compound serves as a key chiral intermediate in the total synthesis of complex THIQ alkaloids and related natural products. Its high enantiomeric purity (≥98% ee) [1] ensures that the final target is obtained with the desired stereochemistry. This is particularly relevant for the synthesis of bioactive molecules where the (S)-enantiomer would be inactive or exhibit different pharmacological profiles .

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptidomimetics

The Cbz protecting group is orthogonal to both Fmoc and Boc chemistries, allowing for selective deprotection under mild hydrogenolytic conditions [1]. This orthogonality enables the incorporation of the rigid THIQ scaffold into peptide chains without disturbing other acid- or base-labile protecting groups. Such constrained amino acid mimics are valuable for probing protein‑protein interactions and developing enzyme inhibitors .

Chiral Building Block for Medicinal Chemistry and Lead Optimization Programs

The rigid, bicyclic THIQ core is a privileged scaffold in drug discovery. The (R)-enantiomer of N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid provides a well-defined stereochemical handle for the construction of diverse libraries of drug-like molecules. The availability of the compound in high chemical purity (≥95%) and with detailed analytical characterization [1] supports its use in SAR studies and scale-up for preclinical development .

Development of Chiral Stationary Phases and Analytical Method Development

The distinct chromatographic behavior of the (R)- and (S)-enantiomers on chiral stationary phases [1] makes the pure (R)-compound a useful reference standard for method development and quality control in pharmaceutical analysis. Its well-defined physical properties (boiling point, PSA) facilitate the optimization of separation conditions.

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